N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Lipophilicity Drug-likeness Permeability

Choose CAS 2034275‑41‑5 for your kinase or antifungal SDH program: the exclusive gem‑disubstituted ethyl linker places furan‑2‑yl and 1H‑pyrazol‑1‑yl on the same sp³ carbon, creating a unique stereoelectronic fingerprint that cannot be reproduced by 4‑furyl or chain‑extended analogs. With a balanced cLogP of 2.8, the para‑CF₃ group (π≈0.88, σₚ≈0.54) delivers optimal lipophilicity and electron‑withdrawing character for ATP‑pocket recognition. Using our pre‑weighed, analytically confirmed lots eliminates the pharmacodynamic and pharmacokinetic variability introduced by OCF₃ or 2‑F replacements, ensuring reproducible SAR and target‑engagement data.

Molecular Formula C17H14F3N3O2
Molecular Weight 349.313
CAS No. 2034275-41-5
Cat. No. B3016754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
CAS2034275-41-5
Molecular FormulaC17H14F3N3O2
Molecular Weight349.313
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
InChIInChI=1S/C17H14F3N3O2/c18-17(19,20)13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-25-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24)
InChIKeyHYNRLMBCINQBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS 2034275‑41‑5 – Core Chemical Identity


N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)‑4‑(trifluoromethyl)benzamide (CAS 2034275‑41‑5) is a heterocyclic benzamide derivative bearing a gem‑disubstituted ethyl linker that simultaneously connects a furan‑2‑yl and a 1H‑pyrazol‑1‑yl ring to a para‑trifluoromethylbenzamide terminus. The compound has a molecular formula of C₁₇H₁₄F₃N₃O₂ (MW 349.31) and a predicted octanol‑water partition coefficient (XLogP3‑AA) of 2.8 [1]. Its architecture places it squarely within the large pyrazole‑amide class that has been extensively explored for kinase inhibition, antifungal efficacy, and anti‑inflammatory applications .

Why In‑Class Analogs Cannot Simply Replace N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)‑4‑(trifluoromethyl)benzamide in Research Applications


Superficially, compounds that share the furan‑pyrazole‑benzamide scaffold may appear interchangeable; however, they are not. The specific positioning of the furan (C2 linkage) and pyrazole (N1 linkage) on the identical sp³ carbon generates a stereoelectronic environment that cannot be mimicked by analogs bearing the furan at the 4‑position or by those employing longer/shorter linkers [1]. Coupled with the para‑CF₃ substituent’s distinct Hansch hydrophobicity (π ≈ 0.88) and Hammett electron‑withdrawing character (σₚ ≈ 0.54), the molecule presents a unique combination of lipophilicity, hydrogen‑bonding capacity, and electronic distribution that directly impacts solubility, permeability, and target recognition [2]. Consequently, replacing the target compound with, for example, its 4‑trifluoromethoxy or 2‑fluoro congener risks altering both the pharmacodynamic profile and the pharmacokinetic properties of the probe or lead series, undermining the reproducibility and interpretability of structure‑activity relationships.

Quantitative Differentiation Data for N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)‑4‑(trifluoromethyl)benzamide


Lipophilicity (LogP) Comparison: 4‑CF₃ vs. 4‑OCF₃ and 2‑F Analogs

The target compound’s predicted XLogP3‑AA is 2.8 [1]. The 4‑trifluoromethoxy analog (CAS 2034544‑58‑4) calculated under the same algorithm yields a higher logP of approximately 3.1, while the 2‑fluoro analog (CAS 2034544‑29‑9) gives a lower logP of about 2.1 [2]. Thus, the 4‑CF₃ substitution positions lipophilicity between the more polar 2‑F derivative and the more lipophilic 4‑OCF₃ derivative, offering a balanced profile often associated with favorable passive membrane permeability without excessive partitioning into lipid compartments.

Lipophilicity Drug-likeness Permeability

Electronic Substituent Effect (Hammett σₚ) Comparison: 4‑CF₃ vs. 4‑OCF₃ and 2‑F Congeners

The para‑trifluoromethyl group exerts a strong electron‑withdrawing effect (Hammett σₚ = 0.54), which polarizes the amide carbonyl, enhances hydrogen‑bond acceptor capability, and influences stacking interactions [1]. In contrast, the 4‑OCF₃ congener has a σₚ of ≈0.35, and the 2‑F analog exerts only a modest inductive σₚ of ≈0.06, with additional ortho‑steric effects [1].

Electronic effects SAR Benzamide reactivity

Predicted Metabolic Stability Advantage of the 4‑CF₃ Group over 4‑OCF₃

Aryl‑OCF₃ groups are susceptible to oxidative O‑dealkylation by cytochrome P450 enzymes, a metabolic pathway that does not occur for a directly attached CF₃ group [1]. While experimental intrinsic clearance data have not been published for the target compound, the chemical principle is well established and predicts that the 4‑CF₃ analog will exhibit longer metabolic half‑life in hepatocyte or microsomal assays compared to the 4‑OCF₃ analog [1].

Metabolic stability PK Oxidative metabolism

Gem‑Disubstituted Ethyl Linker: Conformational Restriction vs. Linear Analogs

Unlike analogs that separate the furan and pyrazole rings along a simple alkyl chain, the target compound anchors both heterocycles on the same methylene carbon, reducing the number of accessible conformers and pre‑organizing the molecule for binding [1]. The entropic penalty on binding is therefore expected to be lower than for compounds such as N‑(2‑(4‑(furan‑2‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑2‑(trifluoromethyl)benzamide (CAS 2034511‑28‑7), which features a linear ethyl linker and can sample a wider conformational space [1].

Conformational restriction Scaffold hopping Entropy

Optimal Application Scenarios for N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)‑4‑(trifluoromethyl)benzamide


Kinase Inhibitor Screening Libraries

The compound’s balanced LogP (2.8) and strong electron‑withdrawing CF₃ group [1] make it an ideal candidate for kinase‑focused screening decks. Its pre‑organized scaffold may favor binding to ATP‑binding pockets, offering a differentiated starting point for hit‑to‑lead optimization.

Antifungal Lead Optimization Programs

As pyrazole‑amide derivatives are known succinate dehydrogenase inhibitors with established antifungal activity [1], this compound’s unique gem‑disubstituted architecture may provide improved selectivity against fungal SDH over the human ortholog, warranting its inclusion in structure‑based fungicide design campaigns.

Precision Chemical Probe Development

The combination of metabolic stability advantages over the OCF₃ analog [1] and the conformational restriction of the gem‑disubstituted linker positions this compound as a promising chemical probe for target engagement studies, where high specificity and favorable pharmacokinetics are critical.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.